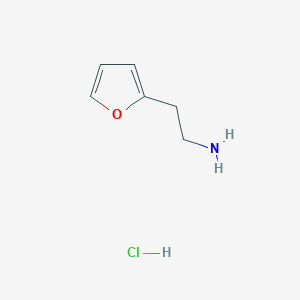

2-(2-Furyl)ethanamine hydrochloride

Description

Contextualization within the Landscape of Heterocyclic Organic Amines

2-(2-Furyl)ethanamine hydrochloride belongs to the vast and diverse family of heterocyclic organic amines. Heterocyclic compounds are cyclic structures containing at least two different elements in the ring, in this case, carbon and oxygen in the furan (B31954) ring. Amines are organic derivatives of ammonia (B1221849) and are classified based on the number of organic groups attached to the nitrogen atom. youtube.com As a primary amine, 2-(2-furyl)ethanamine has one organic substituent (the furylethyl group) bonded to the nitrogen. vedantu.com

Historical Development and Early Reports of 2-Furylethylamine Synthesis

The synthesis of furan derivatives has been a subject of interest for over a century. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. utripoli.edu.ly The structure of the related compound furfural (B47365) was later elucidated by the German chemist Carl Harries in 1901. utripoli.edu.ly

Early synthetic routes to compounds like 2-furylethylamine often involved multi-step processes starting from more readily available furan precursors. While specific historical details on the first synthesis of 2-(2-furyl)ethanamine are not extensively documented in readily available literature, general synthetic strategies for such compounds often rely on established organic reactions. For instance, a plausible route could involve the reduction of 2-(2-nitrovinyl)furan (B1194071) or the amination of a suitable 2-furylethyl halide. A modern industrial synthesis of the related compound, 2-acetylfuran, involves the Friedel–Crafts acylation of furan with acetic anhydride, showcasing a common method for functionalizing the furan ring. wikipedia.org

Significance of the Furyl Ring and Amine Functionality in Chemical Research

The furan ring and the amine functional group are both independently and collaboratively significant in chemical research, particularly in the field of medicinal chemistry.

The furan ring is a five-membered aromatic heterocycle that is a structural component of many natural products and synthetic compounds with diverse biological activities. researchgate.netslideshare.netwisdomlib.org Its inclusion in a molecule can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. slideshare.net The ether oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. utripoli.edu.ly Furan derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.ly

The amine functionality is a fundamental building block in organic chemistry and is present in a vast array of biologically active molecules, including amino acids, neurotransmitters, and many pharmaceutical drugs. The basicity of the amine group allows it to form salts, such as the hydrochloride salt of 2-(2-furyl)ethanamine, which often improves a compound's solubility and stability. The nucleophilic nature of the amine group is key to its role in many chemical reactions, allowing for the construction of more complex molecular architectures. researchgate.net In drug design, the amine group can serve as a key interaction point with biological targets and can be crucial for a compound's pharmacological effect. vedantu.com The protection of the amine functionality is also a critical aspect of multi-step organic synthesis, ensuring that it does not interfere with reactions at other parts of the molecule. researchgate.net The mode of carbon dioxide adsorption has been shown to depend on the nature of the amine group, highlighting its diverse chemical reactivity. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQHIUNKANIJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86423-58-7 | |

| Record name | 2-(furan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Historical and Early Synthesis Routes for 2-Furylethylamine

Early synthetic approaches to 2-furylethylamine often involved the reduction of a corresponding nitrile or oxime, or the amination of a suitable furyl-containing precursor. One documented method involves the reduction of 2-(2-furyl)acetonitrile. This nitrile can be prepared from furfuryl chloride via reaction with a cyanide salt. Subsequent reduction of the nitrile group, for instance using a metal hydride like lithium aluminum hydride or through catalytic hydrogenation, yields the primary amine, 2-furylethylamine.

Another classical approach is the reduction of 2-(2-furyl)nitroethene. This nitroalkene can be synthesized by the condensation of furfural (B47365) with a nitroalkane, such as nitromethane. The reduction of the nitro group and the double bond can be achieved in a single step using powerful reducing agents or a two-step process involving initial reduction of the double bond followed by reduction of the nitro group.

Furthermore, the Gabriel synthesis provides a pathway to primary amines from alkyl halides. youtube.com In this context, furfuryl halide could be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired 2-furylethylamine. youtube.com These early methods, while effective, sometimes suffered from harsh reaction conditions or the use of hazardous reagents.

Precursor Chemistry: Synthesis of Related Furyl-containing Intermediates Relevant to Ethanamine Synthesis

The synthesis of 2-(2-Furyl)ethanamine hydrochloride often relies on the preparation of key furyl-containing intermediates. A notable precursor is 2-(2-Furyl)aminomethylketone hydrochloride.

Generation of 2-(2-Furyl)aminomethylketone Hydrochloride

The synthesis of 2-(2-Furyl)aminomethylketone hydrochloride is a critical step in some routes to 2-furylethylamine derivatives. google.com This intermediate can be prepared through a two-step process involving the reaction of a haloacetylfuran with hexamethylenetetramine, followed by acid-catalyzed hydrolysis. google.comorganic-chemistry.org

The initial step involves the reaction of 2-chloroacetylfuran with hexamethylenetetramine (urotropine) in a process known as the Delépine reaction. google.comorganic-chemistry.org In this reaction, the alkyl halide (2-chloroacetylfuran) reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. organic-chemistry.org This salt typically precipitates from the reaction mixture, especially when conducted in a solvent like chloroform (B151607) where the starting materials are soluble but the product is not. organic-chemistry.org The use of 2-chloroacetylfuran is noteworthy, as bromo derivatives are more commonly employed in Delépine reactions. To facilitate the reaction with the less reactive chloride, a catalyst such as tetrabutylammonium (B224687) bromide may be necessary. google.com

Reaction Scheme: 2-Chloroacetylfuran + Hexamethylenetetramine → Quaternary Ammonium Salt

The formation of this quaternary salt is a key transformation, setting the stage for the subsequent liberation of the amine.

The quaternary ammonium salt formed in the previous step is then subjected to acidic hydrolysis to yield the desired 2-furyl aminomethyl ketone hydrochloride. google.comorganic-chemistry.org This is typically achieved by treating the salt with an ethanolic solution of hydrochloric acid. researchgate.net The acid catalyzes the breakdown of the hexamethylenetetramine cage, releasing the primary amine as its hydrochloride salt, along with formaldehyde (B43269) and ammonium chloride as byproducts. organic-chemistry.org

Reaction Scheme: Quaternary Ammonium Salt + HCl/Ethanol → 2-(2-Furyl)aminomethylketone Hydrochloride + Formaldehyde + Ammonium Chloride

This method provides a viable route to the aminomethylketone hydrochloride, a versatile intermediate for further chemical transformations. For instance, the ketone functionality can be reduced to an alcohol, and the amine can be further elaborated.

Methods for Functionalization of Furyl-Containing Amines

The furan (B31954) ring and the amine functionality in furyl-containing amines offer multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Strategies for α-Substitution of Furyl-containing Amines

Alpha-substitution refers to the introduction of a substituent at the carbon atom adjacent to the amine group. This can be a challenging transformation due to the potential for N-alkylation. One common strategy involves the use of protecting groups on the amine to prevent undesired side reactions.

A general approach to α-substitution of amines involves the formation of an enolate or enol intermediate from a corresponding carbonyl compound. youtube.comyoutube.com For example, starting from an α-amino ketone, a base can be used to deprotonate the α-carbon, forming an enolate which can then react with an electrophile. youtube.com Alternatively, under acidic conditions, an enol can be formed, which then acts as the nucleophile. youtube.comyoutube.com

In the context of furyl-containing amines, direct α-substitution can be complex. A more controlled approach often involves starting with a precursor that already contains the desired α-substituent or can be readily functionalized at that position. For instance, one could envision the synthesis of an α-substituted 2-furylacetonitrile, which upon reduction would yield the corresponding α-substituted 2-furylethylamine.

Another strategy involves the functionalization of a related intermediate. For example, starting with 2-(bromoacetyl)furan, one could first introduce a nucleophile that will become the α-substituent, and then convert the carbonyl group to the amine. prepchem.com This approach allows for greater control over the regioselectivity of the substitution.

Asymmetric Synthesis Approaches for Chiral Furyl Amines

The synthesis of chiral amines is a pivotal area in medicinal and organic chemistry, as stereochemistry often dictates biological activity. sigmaaldrich.comacs.org Chiral furyl amines, as a subset of 2-arylethylamines, are valuable precursors for numerous complex molecules. mdpi.com Various asymmetric methodologies have been developed to access these compounds with high enantiomeric purity.

One prominent strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines and enamines. acs.org For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, catalyzed by iridium complexes with chiral ligands like (S,S)-f-Binaphane, has been shown to produce chiral amines with up to 90% enantiomeric excess (ee). acs.org The efficiency of this method can be sensitive to the nature of the substituent on the nitrogen atom, with larger alkyl groups sometimes leading to a decrease in enantioselectivity. acs.org

Organocatalysis presents a metal-free alternative for synthesizing chiral amines. mdpi.com Chiral phosphoric acids, for example, can promote the dearomatizing aza-Michael addition to a prochiral enamine, which, after asymmetric protonation and rearomatization, yields chiral azaheteroaryl ethylamines with high enantioselectivity. mdpi.com Another approach involves the asymmetric phase-transfer alkylation of imine substrates using chiral catalysts derived from cinchona alkaloids, which enables the formation of highly enantiomerically enriched γ-amino ketones that are precursors to chiral amines. nih.gov

Furthermore, diastereoselective routes have been developed that leverage the inherent properties of the furan group. The 2-furanyl group can facilitate the equilibration of an adjacent chiral center, a property that has been exploited to develop a diastereoselective synthesis of 2,6-syn-disubstituted piperidines under thermodynamic control. nih.gov This method highlights how the furan moiety itself can be used to direct stereochemical outcomes. nih.gov Enzymatic catalysis, using engineered amine dehydrogenases, also offers a powerful method for the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols, a class of compounds that can include furan-substituted structures. acs.org

Applications of 2-(2-Furyl)ethanamine and its Derivatives in Complex Molecule Synthesis

2-(2-Furyl)ethanamine is a versatile building block in synthetic organic chemistry, valued for its role in constructing intricate molecular frameworks, particularly heterocyclic compounds.

The furan ring and the ethylamine (B1201723) side chain of 2-(2-furyl)ethanamine provide two reactive centers that can be exploited to build a variety of heterocyclic systems.

A significant application of 2-(2-furyl)ethanamine derivatives is in the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov A semi-one-pot method has been developed utilizing the Pictet–Spengler reaction. beilstein-journals.orgnih.govresearchgate.net This reaction involves the condensation of an easily accessible derivative, 2-(5-methylfuran-2-yl)ethanamine, with various commercially available aromatic aldehydes. beilstein-journals.orgresearchgate.net The resulting imine undergoes an acid-catalyzed cyclization to form a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgnih.govresearchgate.net

The reaction mechanism is a classic Pictet–Spengler cyclization, where the furan ring acts as the nucleophile, attacking the iminium ion formed under acidic conditions. wikipedia.org The choice of acid and solvent is crucial, with a mixture of acetic and hydrochloric acid proving effective. researchgate.net It has been observed that starting aldehydes bearing electron-donating groups generally provide higher yields of the desired product compared to those with electron-withdrawing groups. beilstein-journals.org While the use of 2-(furan-2-yl)ethanamine itself is possible, it can be constrained by the instability of the intermediate dihydrofuro[3,2-c]pyridines and significant tarring under acidic conditions. beilstein-journals.org

| Starting Amine | Reaction | Product | Key Features |

|---|---|---|---|

| 2-(5-Methylfuran-2-yl)ethanamine | Pictet–Spengler Reaction | 4-Substituted tetrahydrofuro[3,2-c]pyridines | Semi-one-pot synthesis; acid-catalyzed cyclization with aromatic aldehydes. beilstein-journals.orgresearchgate.net |

The furan nucleus within 2-(2-furyl)ethanamine can serve as a masked precursor to a 1,4-dicarbonyl system, which is a key intermediate in the classical Paal-Knorr pyrrole (B145914) synthesis. Under certain acidic conditions, such as those sometimes employed during Pictet-Spengler reactions, the furan ring can undergo hydrolysis. researchgate.net This ring-opening yields a 1,4-diketone. researchgate.net This intermediate can then react with an external amine or ammonia (B1221849) source to form a substituted pyrrole. This transformation provides a pathway to convert the furan moiety of the starting material into a pyrrole ring, thereby accessing a different class of heterocyclic compounds. The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, represents another major route to pyrrole derivatives, showcasing the variety of methods available for constructing this important heterocycle. nih.govnih.gov

The construction of complex fused heterocyclic systems such as pyrrolo[1,2-d] nih.govnih.govdiazepine-4(5H)-ones represents a multi-step synthetic challenge. While a direct synthesis from 2-(2-furyl)ethanamine is not explicitly detailed in the surveyed literature, a plausible synthetic pathway can be envisioned. This would first involve the transformation of the furan ring into a pyrrole nucleus, as described previously (see 2.4.1.2). The resulting pyrrole-containing amine could then be elaborated to construct the seven-membered diazepine (B8756704) ring. The synthesis of related fused systems, such as substituted pyrrolo[1,2-a] beilstein-journals.orgnih.govdiazepines and the broader class of pyrrolo nih.govbeilstein-journals.orgbenzodiazepines, has been reported and highlights the general strategies that could be employed. nih.govnih.gov These syntheses often involve the cyclization of a pyrrole precursor bearing an appropriately functionalized side chain to form the diazepine ring. nih.govnih.gov

Carbacephems are a class of synthetic β-lactam antibiotics structurally related to cephalosporins. Their synthesis requires versatile building blocks that can be elaborated into the characteristic bicyclic core. Although direct application of 2-(2-furyl)ethanamine in carbacephem synthesis is not prominently documented, its chemical nature suggests potential utility. The furan ring is a versatile synthon that can be converted into various functional groups essential for constructing complex molecules. For example, oxidative cleavage of the furan ring can yield dicarboxylic acids or their derivatives, which are fundamental building blocks in many synthetic sequences. Furthermore, the furan can be hydrogenated to a tetrahydrofuran (B95107) ring, which can be further modified. These transformations could potentially provide key intermediates for the construction of the carbacephem skeleton, making 2-(2-furyl)ethanamine a conceivable, albeit indirect, precursor in such synthetic endeavors.

Precursor in the Synthesis of Oxadiazole Derivatives

The furan nucleus is a key structural component in numerous pharmacologically active compounds. Its integration into heterocyclic systems like oxadiazoles (B1248032) often leads to novel molecules with significant biological properties.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of medicinal chemistry, often utilizing amidoximes and acylating agents or nitriles as primary starting materials. researchgate.netorganic-chemistry.org A notable subclass of these compounds are 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, which have been synthesized and evaluated for their antibacterial activities. researchgate.net

The general synthetic pathway involves the reaction of an amidoxime (B1450833) with a suitable acylating agent, or a 1,3-dipolar cycloaddition involving nitrile oxides. researchgate.netorganic-chemistry.org Specifically, the synthesis of 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles can be achieved starting from various aminonitriles. researchgate.net In this context, 2-(2-Furyl)ethanamine can be considered a logical precursor to the required nitrile intermediates. For instance, the amine functionality could be transformed into a nitrile group through established chemical procedures, setting the stage for its subsequent conversion into an amidoxime or direct use in cycloaddition reactions to form the oxadiazole ring.

Research has demonstrated the synthesis of furyl-substituted oxadiazoles and their subsequent nitration to produce the desired 5-nitrofuryl derivatives. nih.gov These compounds have shown a broad spectrum of antimicrobial activity, underscoring the importance of the nitro-substituted furan moiety. nih.govresearchgate.net The reaction of trichloromethyl substituted 1,2,4-oxadiazoles with ammonia has also been explored to yield 5-amino-1,2,4-oxadiazole (B13162853) derivatives, with some demonstrating potent antimicrobial effects against a range of pathogens. nih.gov

Development of Disulfide Intercalating Cross-linking Reagents (via related ethylamines)

Ethylamine scaffolds, such as that found in 2-(2-Furyl)ethanamine, are valuable starting points for the synthesis of specialized chemical tools like cross-linking reagents. These reagents are crucial for studying protein-protein interactions and for creating stable bioconjugates, such as immunotoxins. nih.govkorambiotech.com

To enhance the in vivo stability of conjugates linked by disulfide bonds, a series of sterically hindered cross-linking reagents have been developed. nih.gov The design of these reagents often incorporates methyl or phenyl groups adjacent to the disulfide bond, which provides steric hindrance against cleavage by endogenous reducing agents like glutathione. nih.gov

A key example involves the synthesis of thioimidate-based linkers derived from ethylamine-related structures. One such reagent, Ethyl S-acetyl 3-mercaptobutyrothioimidate (M-AMPT), was developed to create immunotoxins with significantly improved stability. nih.gov The synthesis involves creating a heterobifunctional linker that can react with amine groups on one protein and thiol groups on another. thermofisher.comthermofisher.com The strategic placement of a methyl group next to the resulting sulfide (B99878) bond in the conjugate (IT2) led to a substantial increase in its in vivo half-life compared to an unhindered conjugate. nih.gov An even more stable conjugate (IT3) was created using a symmetrical dimethyl-substituted disulfide bond, further demonstrating the efficacy of this design principle. nih.gov This work highlights how the fundamental ethylamine structure can be elaborated into sophisticated reagents for advanced biochemical applications.

| Conjugate | Disulfide Bond Feature | In Vivo Half-life (t½β) |

| IT1 | Unhindered | 27.9 h |

| IT2 | Monomethyl-substituted | 60.2 h |

| IT3 | Symmetrical Dimethyl-substituted | 88.3 h |

This interactive table summarizes the in vivo stability of immunotoxin conjugates prepared with different disulfide cross-linking reagents, demonstrating the effect of steric hindrance. nih.gov

Biocatalytic Approaches in the Synthesis of Furfurylamines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional synthetic methods, offering high selectivity and mild reaction conditions. The synthesis of furfurylamines, which are valuable monomers for biopolymers and precursors for pharmaceuticals, is an area where biocatalysis has shown significant promise. rsc.orgucl.ac.uk

Transaminase (TAm) enzymes are increasingly used for the amination of aldehydes and ketones to produce primary amines. ucl.ac.ukresearchgate.net This biocatalytic approach provides a direct, one-step route to furfurylamines from renewable furfural derivatives, avoiding the by-product formation and harsh conditions associated with conventional reductive amination. rsc.orgucl.ac.uk

Researchers have successfully employed a range of transaminases for the amination of furfural and its derivatives, including 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF). ucl.ac.ukmdpi.com Studies have identified several highly effective (S)-selective and (R)-selective transaminases. The use of different amine donors, such as alanine (B10760859) or the inexpensive isopropylamine, has been optimized to drive the reaction equilibrium towards the desired amine product. mdpi.comresearchgate.net

Immobilization of these enzymes on solid supports has further enhanced their utility, allowing for efficient reuse over multiple reaction cycles and application in continuous-flow synthesis, demonstrating the industrial potential of this green chemical process. mdpi.comresearchgate.net

| Enzyme | Substrate | Amine Donor | Conversion |

| ATA-Spo (immobilized) | HMF | Alanine | 87% |

| ATA-Spo (immobilized) | HMF | Isopropylamine | 99% |

| ATA-Spo (immobilized) | DFF | Alanine | 87% |

| ATA-Spo (immobilized) | DFF | Isopropylamine | 98% |

This interactive table shows the high conversion rates achieved in the batch synthesis of furfurylamines using an immobilized transaminase from Silicibacter pomeroyi (ATA-Spo). mdpi.comresearchgate.net

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture. wikipedia.org The method relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme. One enantiomer reacts faster, converting to a new product, while the less reactive enantiomer is left behind in an enantioenriched state. wikipedia.org This allows for the isolation of both the unreacted starting material and the product in optically active forms.

This principle is directly applicable to the resolution of racemic 2-(2-Furyl)ethanamine. A common and effective method is enzymatic kinetic resolution via acylation. wikipedia.org In a hypothetical resolution of (±)-2-(2-Furyl)ethanamine, a specific lipase (B570770) or acylase enzyme would be used in the presence of an acylating agent. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other.

By stopping the reaction at approximately 50% conversion, one could separate the acylated product, (R)-N-acetyl-2-(2-Furyl)ethanamine, from the unreacted (S)-2-(2-Furyl)ethanamine, which would now be present in high enantiomeric excess. wikipedia.org The development of highly selective catalysts, such as the planar chiral DMAP catalysts reported by Fu and colleagues for alcohol resolution, exemplifies the sophisticated synthetic tools available for such transformations. wikipedia.org This approach provides a viable route to obtaining enantiomerically pure isomers of furylethylamines, which are valuable chiral building blocks in organic synthesis.

Advanced Analytical Techniques in Chemical Research of 2 2 Furyl Ethanamine Hydrochloride

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2-Furyl)ethanamine hydrochloride. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, revealing details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. organicchemistrydata.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide insight into their connectivity. The furan (B31954) ring protons typically appear in the aromatic region, while the ethylamine (B1201723) side chain protons are found in the aliphatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. docbrown.info The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon environments in the molecule. docbrown.info The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). docbrown.info

Table 1: Hypothetical NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3' | ~6.3 | C-2' |

| H-4' | ~6.1 | C-3' |

| H-5' | ~7.4 | C-4' |

| -CH₂- (alpha) | ~3.1 | C-5' |

| -CH₂- (beta) | ~3.3 | -CH₂- (alpha) |

| -NH₃⁺ | ~8.5 | -CH₂- (beta) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. nih.gov

Key expected vibrational modes include N-H stretching from the ammonium (B1175870) group, C-H stretching from both the furan ring and the ethyl side chain, C-O-C stretching of the furan ring, and C-N stretching of the ethylamine moiety. The presence of the hydrochloride salt would be indicated by the broad absorption of the ammonium (NH₃⁺) group.

Table 2: Typical FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ammonium (NH₃⁺) | N-H Stretch | 3200-2800 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Furan Ring | C=C Stretch | ~1600, ~1500 |

| Furan Ring | C-O-C Stretch | ~1250 |

| Amine | C-N Stretch | ~1200-1020 |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ajpaonline.com For this compound, MS can be used to confirm the molecular weight of the cation (2-(2-Furyl)ethanamine). The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ajpaonline.comnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and can provide both qualitative and quantitative information about the compound. ajpaonline.comnih.gov In the context of this compound, LC-MS can be used to determine its purity and identify any related impurities. nih.gov

Table 3: Expected Mass Spectrometry Data for 2-(2-Furyl)ethanamine

| Ion | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₆H₉NO | 111.07 |

| Protonated Molecule [M+H]⁺ | C₆H₁₀NO⁺ | 112.08 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from other substances and for its quantitative analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. nist.gov While this compound itself is a salt and not sufficiently volatile for direct GC analysis, its free base form, 2-(2-furyl)ethanamine, can be analyzed by this method. hit2lead.com Derivatization of the amine group can also be employed to increase its volatility and improve its chromatographic behavior. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. google.com For the analysis of this compound, reversed-phase HPLC is a common approach. rsc.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. rsc.org

The retention time of the compound can be adjusted by modifying the composition of the mobile phase, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer and the pH of the buffer. rsc.org Detection is often achieved using an ultraviolet (UV) detector, as the furan ring possesses a chromophore that absorbs UV light. researchgate.net HPLC methods can be developed to assess the purity of this compound and to quantify it in various samples. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions in real-time. libretexts.orgchemistryhall.com Its simplicity, speed, and cost-effectiveness make it an indispensable tool in a synthesis laboratory. researchgate.net The primary application of TLC in the context of the synthesis of 2-(2-Furyl)ethanamine is to qualitatively track the consumption of starting materials and the formation of the product. chemistryhall.com

A typical setup for monitoring a reaction using TLC involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. youtube.com Alongside the reaction mixture, the starting materials are also spotted as a reference. The plate is then developed in a suitable solvent system, and the separated spots are visualized. libretexts.org For amines like 2-(2-Furyl)ethanamine, which may not be visible under UV light, specific staining reagents can be used for visualization. chemistryhall.com

Key aspects of TLC for reaction monitoring include:

Stationary Phase: Typically, silica (B1680970) gel or alumina (B75360) plates are used. chemistryhall.com For amines, which are basic compounds, triethylamine (B128534) is sometimes added to the eluent to prevent spot streaking. chemistryhall.com

Mobile Phase (Eluent): The choice of eluent is crucial and is determined empirically to achieve good separation between the reactants and products. A common starting point for amines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org

Visualization: After development, the TLC plate can be visualized under UV light if the compounds are UV-active. libretexts.org If not, staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) can be employed. chemistryhall.com Amines, particularly primary amines, react with ninhydrin to produce a distinct color, making it a suitable visualization agent. chemistryhall.com

The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different components of the reaction mixture. libretexts.org

Table 1: Hypothetical TLC Monitoring of a Reaction to Synthesize 2-(2-Furyl)ethanamine

| Time (hours) | Starting Material Spot Intensity | Product Spot Intensity | Rf of Starting Material | Rf of Product |

| 0 | High | None | 0.7 | 0.3 |

| 1 | Medium | Low | 0.7 | 0.3 |

| 3 | Low | Medium | 0.7 | 0.3 |

| 5 | None | High | - | 0.3 |

This table is a hypothetical representation of TLC data for reaction monitoring.

X-ray Crystallography for Molecular Structure Elucidation

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For a compound like this compound, X-ray crystallography would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the furan ring relative to the ethylamine side chain.

Intermolecular interactions: How the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the amine hydrochloride group and any solvent molecules of crystallization.

In a study on a different synthetic cathinone (B1664624) hydrochloride, 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, X-ray diffraction analysis revealed detailed information about its molecular structure, including hydrogen bonding and π-π stacking interactions that hold the crystal lattice together. youtube.com This level of detail is what would be expected from a crystallographic analysis of this compound.

Table 2: Illustrative Crystallographic Data for an Amine Hydrochloride

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

This table contains example data for a generic amine hydrochloride and does not represent this compound.

Techniques for Stereochemical Analysis and Enantiomeric Excess Determination

Since 2-(2-Furyl)ethanamine is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers), the determination of its stereochemical purity is crucial, especially in contexts where one enantiomer may have different biological activity than the other. nih.gov The enantiomeric excess (ee) is a measure of the purity of a chiral sample.

Several chromatographic techniques are employed for the separation of enantiomers (chiral resolution) and the determination of enantiomeric excess. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common method for chiral separations. researchgate.net The stationary phase of the HPLC column is modified with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comresearchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to HPLC, GC can also be used for chiral separations, particularly for volatile compounds. The amine may need to be derivatized to increase its volatility.

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, often using chiral selectors added to the background electrolyte. nih.gov

In a typical HPLC method for determining the enantiomeric excess of an amine, a racemic mixture of the amine is first injected to determine the retention times of the two enantiomers. Then, the chiral sample is injected, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess using the formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

While a specific method for 2-(2-Furyl)ethanamine is not detailed in the provided search results, the general approach would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Table 3: Common Chiral Stationary Phases for Amine Resolution

| Chiral Stationary Phase Type | Common Trade Names |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS |

| Pirkle-type (π-acid/π-base) | Whelk-O 1 |

This table lists common types of chiral stationary phases that could be screened for the separation of 2-(2-Furyl)ethanamine enantiomers.

Computational and Mechanistic Studies of 2 2 Furyl Ethanamine Hydrochloride and Analogues

Theoretical Investigations of Reaction Mechanisms

Theoretical studies on the reactivity of furan (B31954) and its derivatives have shed light on the potential reaction mechanisms involving 2-(2-Furyl)ethanamine hydrochloride. The furan ring's electron-rich nature makes it highly susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com This is due to the oxygen atom donating electron density to the ring, increasing its reactivity compared to benzene (B151609). numberanalytics.com

The mechanism for electrophilic substitution typically involves the initial coordination or protonation of the electrophile to the furan ring, followed by the loss of a leaving group to yield the substituted product. numberanalytics.com Acid catalysts like HCl often facilitate these reactions. numberanalytics.com

Furthermore, theoretical investigations into the reactions of furan derivatives, such as furfural (B47365) with hydroxyl radicals, have been conducted using high-level quantum chemistry methods. acs.org These studies have mapped out potential energy surfaces for various reaction pathways, including H-abstraction from the furan ring and OH-addition. acs.org Such computational analyses are crucial for understanding the stability and reactivity of furan-containing compounds in different chemical environments.

In the context of polymerization, theoretical studies on furan and thiophene (B33073) nanothreads have explored the barriers and activation volumes of [4+2] cycloaddition reactions. chemrxiv.orgacs.org These studies help to explain why furan nanothreads form at lower pressures than their thiophene counterparts, attributing it to the greater loss of aromaticity in thiophene during the reaction. chemrxiv.orgacs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating the interactions between small molecules like this compound and biological targets. These computational methods are frequently employed to predict binding modes and affinities, providing a rationale for observed biological activities. For instance, furan-based compounds have been studied as potential monoamine oxidase (MAO) inhibitors, which are important in the treatment of neurodegenerative diseases. nih.govscilit.comresearchgate.netbas.bg

Docking studies of furan derivatives into the active sites of enzymes like glucosamine-6-phosphate synthase have been performed to understand their antimicrobial activity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nottingham.ac.ukresearchgate.net

Induced-Fit Docking (IFD) for Ligand-Protein Interaction Studies

Standard docking procedures often assume a rigid protein receptor, which is not always a true representation of biological systems. schrodinger.com Induced-fit docking (IFD) addresses this limitation by allowing for flexibility in the protein's active site upon ligand binding. schrodinger.comnih.govprismbiolab.com This approach can provide more accurate predictions of binding modes, especially when significant conformational changes occur in the receptor. schrodinger.comprismbiolab.com

The IFD protocol typically involves generating an ensemble of receptor conformations, performing docking with a flexible ligand, and then refining the resulting complexes. nih.govyoutube.com This methodology has been successfully applied to various protein-ligand systems, improving the accuracy of binding predictions. nih.govprismbiolab.com For furan-containing ligands and their analogues, IFD can be particularly useful in elucidating the precise binding mechanism, especially when targeting flexible enzymes like monoamine oxidases.

Prediction of Molecular Interactions and Binding Energies

A primary goal of molecular modeling is to predict the binding affinity between a ligand and its protein target, often expressed as a binding energy. nottingham.ac.uk Computational methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate these binding free energies from molecular dynamics simulation trajectories. nih.gov

Predicted Binding Energies of Furan-based MAO-B Inhibitors

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Reference |

|---|---|---|---|

| Lead Furan-based Compound | -8.66 | 0.448 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For furan derivatives, QSAR studies have been employed to understand the structural requirements for various activities, including antimicrobial and MAO inhibitory effects. nih.govnih.gov

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. nih.gov In the context of reactivity, QSAR can help to identify the key structural features that influence a compound's chemical behavior. For furan-based MAO inhibitors, 3D-QSAR models have been developed to gain insights into the structural features responsible for high binding affinity. nih.gov These models often generate contour maps that visualize the regions where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity, guiding the design of more potent analogues.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules over time. researchgate.netresearchgate.netnih.govuzh.chaps.org For a flexible molecule like this compound, these methods can reveal the different conformations it can adopt in solution and when bound to a protein. researchgate.net

MD simulations provide an atomic-level view of the protein-ligand complex, allowing for the analysis of important dynamic features such as hydrogen bond stability, water molecule displacement, and conformational changes in both the ligand and the protein. nottingham.ac.ukresearchgate.netnih.govaps.org These simulations are crucial for understanding the entire binding process, from initial recognition to the final bound state. uzh.ch By analyzing the trajectories from MD simulations, researchers can gain a deeper understanding of the factors that govern ligand binding and selectivity. nih.gov

Quantum Chemical Calculations (e.g., DFT, TD-DFT for related furyl systems)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. q-chem.comwikipedia.orgnih.gov For furan and its derivatives, DFT calculations can provide valuable information about their reactivity, stability, and spectroscopic properties. researchgate.netmdpi.com

DFT has been used to study the electronic and structural properties of polymers formed from bicyclic furans, identifying them as potential conductive materials. researchgate.net It has also been employed to investigate the interaction of furan with metal surfaces, which is relevant for understanding its role as a corrosion inhibitor. chemrxiv.org Furthermore, DFT calculations have been used to determine the global and local reactivity descriptors of furan, confirming its electron-donating (nucleophilic) character. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds.

Local Reactivity Descriptors of Furan from DFT Calculations

| Atom | Fukui Function (f+) - Affinity to Accept Electrons | Fukui Function (f-) - Tendency to Donate Electrons | Reference |

|---|---|---|---|

| 1 | Higher Affinity | mdpi.com | |

| 2 | Higher Affinity | mdpi.com | |

| 3 | Higher Affinity | mdpi.com | |

| 4 | Higher Affinity | mdpi.com | |

| 5 (Oxygen) | Nucleophilic Tendency | mdpi.com |

Role and Significance in Chemical Biology Research

Utilization as a Synthetic Scaffold for Investigating Biological Systems

The 2-(2-furyl)ethanamine structure represents a privileged scaffold in medicinal chemistry. A scaffold is a core molecular framework upon which various functional groups can be built to create a library of new compounds with diverse biological activities. The furan (B31954) ring is a recognized pharmacophore, a structural feature responsible for a drug's biological activity, and is found in numerous bioactive natural products and synthetic drugs. Its utility as a bioisostere for other aromatic rings, such as benzene (B151609) and thiophene (B33073), allows chemists to modify properties like metabolic stability and receptor binding affinity. researchgate.netnih.gov

Research has demonstrated the value of the furan motif in the synthesis of complex, biologically relevant molecules. For instance, a cascade approach has been developed to synthesize functionalized (2-furyl)-2-pyrrolidines, showcasing the furan ring as a cornerstone for building stereochemically complex structures. This method highlights how the furan scaffold can be elaborated into novel molecular architectures for biological investigation.

Design and Synthesis of Chemical Probes Incorporating the 2-(2-Furyl)ethanamine Moiety

Chemical probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The 2-(2-furyl)ethanamine moiety is a suitable candidate for incorporation into such probes. The furan ring itself can possess fluorescent properties, and its structure can be modified to tune these characteristics.

For example, fluorescent probes based on furan and imidazole (B134444) derivatives have been successfully synthesized for the in vitro and in vivo imaging of cancer cells. nih.gov These probes demonstrate that the furan core can be the basis for developing molecules that selectively accumulate in and illuminate specific cellular environments. nih.gov The ethylamine (B1201723) portion of 2-(2-furyl)ethanamine provides a convenient chemical handle for attaching other functional units, such as fluorophores or affinity tags, without significantly disrupting the core structure responsible for biological targeting.

Furthermore, the furan ring can be incorporated into radiolabeled tracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a highly sensitive imaging technique that allows for the non-invasive study of biological processes in vivo. nih.gov By incorporating a positron-emitting isotope, such as Fluorine-18, into a molecule containing the 2-(2-furyl)ethanamine scaffold, researchers can create probes to visualize the distribution and density of specific receptors or enzymes in the body. nih.govmdpi.com

| Probe Type | Core Structure | Application | Research Finding |

| Fluorescent Probe | Furan-imidazole derivative | In vitro & in vivo cancer cell imaging | The furan-based probe, Cyclo X, exhibited a fluorescence quantum yield of 0.226 and produced bright images in HT-29 cancer cells. nih.gov |

| PET Radiotracer | 4-(Furan-2-yl)pyrazolo-[3,4-d]pyrimidine | Imaging of Adenosine A2A Receptor | A fluorinated derivative based on this furan-containing scaffold was developed as a potential PET radiotracer for monitoring receptor density. nih.gov |

Intermediacy in the Development of Compounds for Receptor Interaction Studies

The 2-(2-furyl)ethanamine structure is a key building block in the synthesis of compounds designed to interact with specific biological receptors. A prominent example is its relation to the development of histamine (B1213489) H₂ receptor antagonists, a class of drugs that reduce gastric acid secretion. The groundbreaking drug ranitidine (B14927) contains a furan ring connected to a side chain bearing an amine. The synthesis of ranitidine and its analogues often involves intermediates that feature the 2-(2-furyl)methylthio moiety, which is structurally related to 2-(2-furyl)ethanamine.

Studies have explored the synthesis of various furan-containing derivatives as potential histamine H₂ receptor antagonists. mdpi.com These investigations highlight the importance of the furan ring system in achieving potent antagonist activity at this receptor. The ethylamine portion of 2-(2-furyl)ethanamine provides the correct spacing and functionality to interact with the amino acid residues within the receptor's binding pocket, making it a valuable precursor or structural motif for ligands targeting this and other receptors.

Contribution to Understanding Neurotransmitter Systems through Synthetic Analogues

Phenethylamines are a well-known class of compounds that includes many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive substances. mdpi.com The 2-(2-furyl)ethanamine molecule can be considered a structural analogue of phenethylamine, where the phenyl group is replaced by a furan ring. This type of substitution, known as bioisosteric replacement, is a powerful strategy in medicinal chemistry to probe structure-activity relationships and to modify the pharmacological properties of a lead compound. researchgate.net

By synthesizing analogues where the phenyl ring of a known neurotransmitter ligand is replaced by a furan ring, researchers can investigate the importance of the aromatic system for receptor binding and activation. For example, potent agonists of the serotonin (B10506) 5-HT₂A receptor, such as the N-benzylphenethylamines (NBOMes), have been extensively studied. mdpi.comnih.gov Creating furan-containing versions of these molecules allows for a systematic exploration of the receptor's binding site, helping to delineate the structural requirements for affinity and efficacy. This understanding is crucial for designing more selective and potent drugs for treating a range of neurological and psychiatric disorders. The study of such analogues provides valuable insights into how neurotransmitter receptors recognize their ligands and how they can be modulated by synthetic compounds.

Enzyme-Catalyzed Transformations for Biocatalytic Applications

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. rsc.org Transaminase (TAm) enzymes, in particular, have been investigated for the synthesis of amines from aldehydes and ketones. ucl.ac.ukresearchgate.net This technology is directly applicable to the production of furan-containing amines.

Research has shown that a range of furfural (B47365) derivatives can be efficiently converted into their corresponding furfurylamines using various transaminases. rsc.orgucl.ac.uk These enzymes catalyze the transfer of an amino group from an amine donor (such as alanine (B10760859) or isopropylamine) to the aldehyde substrate, producing the desired amine with high yield and selectivity under mild, aqueous conditions. mdpi.comglobalauthorid.com This biocatalytic approach avoids the harsh reagents and potential side reactions associated with conventional chemical amination methods. researchgate.net The successful amination of biomass-derived furfurals like 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF) highlights the potential for sustainable production of furan-based amines. mdpi.com Although the direct enzymatic synthesis of 2-(2-furyl)ethanamine is less commonly reported, the principles established with furfural and its derivatives demonstrate the feasibility of using biocatalysis to produce this and related compounds.

Table of Transaminase Activity on Furan Aldehydes

| Enzyme Source | Substrate | Amine Donor | Conversion/Yield | Reference |

| Silicibacter pomeroyi (ATA-Spo) | 5-(Hydroxymethyl)furfural (HMF) | Isopropylamine | 99% Conversion | mdpi.com |

| Silicibacter pomeroyi (ATA-Spo) | 2,5-Diformylfuran (DFF) | Isopropylamine | 98% Conversion | mdpi.com |

| Chromobacterium violaceum (CV-TAm) | Furfural | (R)-α-Methylbenzylamine | >95% Conversion | researchgate.net |

| Mycobacterium vanbaalenii (Mv-TAm) | 5-Methylfurfural | (R)-α-Methylbenzylamine | 82% Conversion | researchgate.net |

| Mutant Aspergillus terreus ω-transaminase (TMEF) | Furfural (500 mM) | - | 92% Yield | bohrium.com |

Future Research Directions and Emerging Trends

Advancements in Sustainable and Green Synthesis Methods for Furyl-containing Amines

The synthesis of furyl-containing amines is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often face challenges such as by-product formation and the sensitivity of the furan (B31954) ring under harsh conditions. rsc.org Modern research addresses these issues through innovative catalytic and biocatalytic approaches.

One of the most promising green methods is the use of transaminases (TAms) for the amination of furfural (B47365) and its derivatives. rsc.orgmdpi.com This biocatalytic approach offers a mild and sustainable route to furfurylamines, avoiding the drawbacks of conventional synthesis. rsc.org Studies have demonstrated that a range of furfurals are readily accepted by various transaminases, highlighting the versatility of this method. rsc.orgmdpi.com

Another significant area of advancement is the direct reductive amination of furanic aldehydes. A highly efficient and simple method involves using an aqueous ammonia (B1221849) solution and molecular hydrogen with a suitable heterogeneous catalyst. rsc.orgpsu.edu For instance, a Rh/Al₂O₃ catalyst has been shown to achieve high selectivity (around 92%) for furfurylamine (B118560) from furfural under mild conditions (80 °C, 2 hours). rsc.orgpsu.edu The reaction is believed to proceed through an imine pathway, and optimizing parameters like temperature and pressure is critical for high selectivity. rsc.orgpsu.edu

The selective synthesis of N-substituted furfuryl amines from biomass-derived aldehydes is also being explored using catalysts like supported Palladium (Pd) nanoparticles. acs.org These methods allow for the one-pot synthesis of secondary amines with high activity and selectivity. acs.org The development of efficient and selective heterogeneous catalysts is a central theme, with research focusing on the relationship between the catalyst's structure and its function in the amination of various biobased furanyl derivatives. acs.orgresearchgate.net

Table 1: Comparison of Green Synthesis Methods for Furyl Amines

| Method | Catalyst/Reagent | Substrate | Product | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Biocatalytic Amination | Transaminases (TAms) | Furfural & derivatives | Furfurylamines | Mild, sustainable, avoids harsh conditions | rsc.org, mdpi.com |

| Reductive Amination | Rh/Al₂O₃, H₂, aq. NH₃ | Furfural | Furfurylamine | High selectivity (~92%), environmentally benign | rsc.org, psu.edu |

| One-Pot Reductive Amination | Supported Pd nanoparticles | Furanic aldehydes, amines/NH₃ | N-substituted furfuryl amines | High activity and selectivity for secondary amines | acs.org |

| Kabachnik–Fields Reaction | Silica (B1680970) gel supported iodine | Aldehydes, amines, dialkylphosphite | α-aminophosphonates | Eco-friendly catalyst, high yields, simple procedure | nih.gov |

Development of Novel Derivatization Strategies for Tailored Properties

Derivatization of the 2-(2-Furyl)ethanamine structure is a key strategy for creating new molecules with tailored chemical, physical, and biological properties. These strategies range from simple chemical modifications to complex conjugations.

A notable strategy involves leveraging the furan ring as a "caged electrophile." tcichemicals.com Through mild oxidation, using methods like N-bromosuccinimide (NBS) or photosensitizers with light, the furan moiety can be activated to react with various nucleophiles. tcichemicals.com This allows for the site-specific labeling and conjugation of peptides, proteins, and oligonucleotides, creating stable conjugates with tailored functions. tcichemicals.com

Another powerful derivatization method is the one-pot, three-component Kabachnik–Fields reaction. This approach has been used to synthesize novel α-furfuryl-2-alkylaminophosphonates. nih.gov By reacting a furyl aldehyde, an amine, and a dialkylphosphite, a diverse range of phosphonates can be generated with potential applications as antioxidant and plant growth regulatory agents. nih.gov

For analytical purposes, derivatization is employed to enhance detection and separation. On-line acylation of amine groups, for example, has been used to improve the sensitivity of gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Similarly, pre-column derivatization is a common technique in high-performance liquid chromatography (HPLC) to improve the analysis of compounds that lack strong UV chromophores. researchgate.net These strategies are crucial for accurately quantifying furylamine derivatives in various matrices.

Integration of Multi-Omics Data with Computational Predictions for Structure-Function Relationships

The integration of large-scale biological data (multi-omics) with computational modeling is an emerging trend that holds immense potential for understanding the structure-function relationships of furyl-containing amines. While specific multi-omics studies on 2-(2-Furyl)ethanamine hydrochloride are not yet prevalent, the foundational computational techniques are well-established in the study of furan derivatives.

Quantum chemistry calculations are increasingly used to model the electronic and molecular structures of furan-based compounds. researchgate.net These theoretical models help to corroborate experimental findings from X-ray crystallography and spectroscopic analysis, providing deeper insights into the molecule's conformation and electronic properties. researchgate.net

For compounds with potential biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are invaluable. nih.gov For instance, these tools have been used to support in vitro findings for α-furfuryl-2-alkylaminophosphonates, identifying potential binding interactions with protein targets and predicting their viability as therapeutic agents. nih.gov

Furthermore, establishing structure-activity relationships (SARs) is a critical goal in the development of medicinally active compounds. nih.gov This involves systematically modifying a molecule's structure and evaluating the impact on its physicochemical, photophysical, and biological properties. By combining experimental data with computational analysis, researchers can build predictive models that accelerate the design of new furyl-containing compounds with optimized functions. acs.orgnih.gov

Exploration of Photo- and Electrochemical Properties of Furyl-containing Systems

The furan ring's conjugated π-system imparts unique photochemical and electrochemical properties that are areas of active investigation. These properties are being harnessed for applications in materials science, catalysis, and organic synthesis.

Photochemical Properties The photochemistry of furan derivatives is complex and highly dependent on the reaction conditions. acs.orgnetsci-journal.com Upon direct irradiation, furan derivatives can populate an excited singlet state, leading to isomerization into "Dewar furan" isomers. acs.orgnetsci-journal.com In contrast, sensitized irradiation tends to populate the triplet state, which can lead to O-Cα bond cleavage and the formation of cyclopropene (B1174273) derivatives. acs.org The efficiency of these photochemical pathways determines the final product distribution. acs.org Furan photo-oxidation is another important reaction, which can be triggered by a photosensitizer and visible light to generate reactive intermediates for chemical modifications. tcichemicals.com Furthermore, some furan derivatives with conjugated C=C bonds can undergo [π2 + π2] cycloaddition upon UV irradiation, leading to dimerization, a reaction exploited to induce crosslinking in polymers. researchgate.net

Electrochemical Properties The electrochemical behavior of furyl-containing systems is being explored for green synthesis and energy applications. The electrochemical ring hydrogenation of furanic compounds is a promising method for producing valuable tetrahydrofuran (B95107) derivatives. rsc.org This process uses electrocatalysts, and the selectivity of the hydrogenation is dependent on the catalyst material. rsc.org Electrochemically driven redox events can also facilitate challenging chemical transformations, such as the cleavage of C-O bonds. researchgate.net

The electrocatalytic conversion of biomass-derived furan compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), into value-added chemicals is a major focus of green chemistry. rsc.org Understanding the reaction mechanisms and pathways is crucial for improving the selectivity and efficiency of these processes. rsc.org Additionally, the electrochemical properties of polymers incorporating furan moieties, such as Poly(2-(2-thienyl) furan), are being studied for their potential in creating photoactive thin films for electronic and solar energy applications. scirp.orgscirp.org

Table 2: Summary of Photo- and Electrochemical Properties of Furyl Systems

| Property | Phenomenon | Conditions | Result/Application | Source(s) |

|---|---|---|---|---|

| Photochemical | Isomerization | Direct or sensitized irradiation | Formation of Dewar furans, cyclopropene derivatives | acs.org, netsci-journal.com |

| Photo-oxidation | Photosensitizer, visible light | Generation of reactive electrophiles for conjugation | tcichemicals.com | |

| Dimerization | UV irradiation | [π2 + π2] cycloaddition for polymer crosslinking | researchgate.net | |

| Electrochemical | Ring Hydrogenation | Electrocatalysts (Pd, Pt) | Synthesis of tetrahydrofuran derivatives | rsc.org |

| C-O Bond Cleavage | Electrochemically driven redox events | Deoxygenative transformations | researchgate.net | |

| Electrocatalytic Conversion | Various catalysts | Upgrading biomass-derived furans to chemicals | rsc.org | |

| Polymer Properties | Electropolymerization | Formation of photoactive thin films | scirp.org, scirp.org |

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new furyl-containing compounds with desirable properties, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry.

High-Throughput Screening (HTS) HTS is a drug discovery and materials science process that uses automation to rapidly test thousands to millions of chemical compounds for a specific activity. bmglabtech.com This approach has been successfully applied to identify furan-containing molecules with interesting biological profiles. For example, a library of over 50,000 compounds was screened to find inhibitors of tau protein fibrillization, a process implicated in Alzheimer's disease, which led to the identification of 2,3-di(furan-2yl)-quinoxalines as a promising new scaffold. nih.gov HTS is also a powerful tool for catalyst development. Screening campaigns have evaluated large numbers of commercially available catalysts to optimize the conversion of furfural into valuable biofuels and chemicals, such as furfuryl methyl ether (FME). mdpi.comresearchgate.net

Combinatorial Chemistry Combinatorial chemistry provides the chemical libraries necessary for HTS. This field focuses on the synthesis of a large number of different but structurally related molecules in a systematic way. escholarship.org By creating diverse libraries of peptides, small molecules, or natural product-like compounds, researchers can explore a vast chemical space to find "hits" or "leads" for drug development or other applications. escholarship.orgbombaytechnologist.in The application of combinatorial chemistry to furan-based scaffolds allows for the rapid generation of numerous derivatives of 2-(2-Furyl)ethanamine, which can then be subjected to HTS to identify compounds with tailored properties, from pharmaceutical activity to novel material characteristics. escholarship.orgbombaytechnologist.in

Q & A

Q. What are the recommended synthetic routes for 2-(2-Furyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves a multi-step process. A common approach includes:

Amine Formation : Reacting a furan-containing precursor (e.g., 2-furylacetonitrile) with reducing agents like LiAlH₄ or catalytic hydrogenation to yield the primary amine.

Salt Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Q. Optimization Strategies :

Q. Key Data :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Time | 12–24 hours (hydrogenation) | |

| Yield | 60–75% (after purification) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the furyl proton (δ 6.2–7.4 ppm) and amine protons (δ 1.5–2.5 ppm) .

- FTIR : Detect N–H stretches (~3200 cm⁻¹) and C–O–C vibrations (furan ring, ~1015 cm⁻¹) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- Elemental Analysis : Verify Cl⁻ content (~19.5% for C₆H₈ClNO) .

Contradiction Resolution : Discrepancies in melting points (e.g., observed vs. literature) may arise from hydration states. Thermogravimetric analysis (TGA) clarifies moisture content .

Q. What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

Methodological Answer: Based on analogous compounds (e.g., benzoxazole derivatives ):

| Solvent | Solubility (mg/mL, 25°C) | Application Consideration |

|---|---|---|

| Water | >50 | Stock solutions for in vitro assays |

| Methanol | ~30 | Reaction medium for alkylation |

| Dichloromethane | <5 | Limited use in hydrophobic phases |

Q. Experimental Design :

- For kinetic studies, use aqueous buffers (pH 4–6) to prevent amine oxidation.

- Avoid DMSO if studying non-polar interactions due to poor solubility .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like serotonin receptors or HSP90. The furyl group may engage in π-π stacking with aromatic residues (e.g., Tyr604 in HSP90) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Focus on hydrogen bonds between the amine and Glu527 .

Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Purity Issues : Re-evaluate compound integrity via LC-MS before assays .

- Off-Target Effects : Use CRISPR knockouts to confirm target specificity.

Case Study : If one study reports neuroactivity while another does not, test metabolite formation (e.g., furan ring oxidation) using LC-QTOF-MS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles.

- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal .

Emergency Response : For spills, absorb with vermiculite and dispose as hazardous waste (CAS-specific guidelines apply) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.